molecular formula C13H16Cl2O2 B1598520 2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane CAS No. 83833-32-3

2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane

Cat. No.: B1598520
CAS No.: 83833-32-3
M. Wt: 275.17 g/mol
InChI Key: ZOVODRUFYPBAKW-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring substituted with a 2,4-dichlorophenyl group, a methyl group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane typically involves the reaction of 2,4-dichlorophenyl ketone with a suitable dioxolane precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product. For instance, using a strong acid like sulfuric acid or a strong base like sodium hydroxide can facilitate the formation of the dioxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. These reactors allow for precise control over reaction parameters, such as temperature and residence time, which can lead to higher yields and reduced by-products compared to traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation efficiently .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 2,4-dichlorophenyl ketone, while reduction can produce 2,4-dichlorophenyl alcohol .

Scientific Research Applications

2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl ketone
  • 2,4-Dichlorophenyl alcohol
  • 2,4-Dichlorophenyl acetic acid

Uniqueness

Compared to these similar compounds, 2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2O2/c1-3-4-10-8-16-13(2,17-10)11-6-5-9(14)7-12(11)15/h5-7,10H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVODRUFYPBAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1COC(O1)(C)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10868759
Record name 2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10868759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83833-32-3
Record name 2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83833-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083833323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10868759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.621
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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